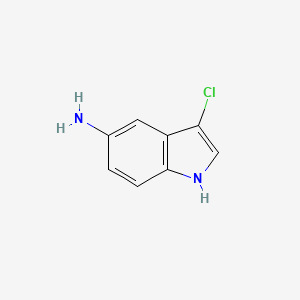

3-Chloro-1H-indol-5-amine

Description

General Overview of the Indole (B1671886) Nucleus in Heterocyclic Chemistry

The indole structure is a ten-pi electron aromatic system, which imparts significant stability. slideshare.net Its chemistry is dominated by electrophilic substitution reactions, with the C3 position being the most reactive site. bhu.ac.innih.gov This reactivity is a consequence of the nitrogen atom's lone pair of electrons participating in the aromatic system, which makes the pyrrole (B145914) ring particularly susceptible to attack by electrophiles. bhu.ac.in The ability to readily undergo reactions at specific positions allows for the strategic introduction of various functional groups, leading to a diverse library of indole derivatives. nih.govdergipark.org.tr

Academic Significance of Functionalized Indoles in Advanced Organic Synthesis

The synthesis of functionalized indoles has been a subject of intense research for over a century, driven by the quest for new therapeutic agents and materials. nih.govmdpi.com The development of novel synthetic methodologies for creating substituted indoles remains a vibrant area of organic chemistry. nih.gov These methods provide access to complex molecular architectures that are often inspired by natural products. mdpi.com The ability to tailor the properties of the indole scaffold through functionalization is crucial for its application in medicinal chemistry, where even minor structural modifications can lead to significant changes in biological activity. ontosight.ainih.gov

Specific Focus on Halogenated and Aminated Indole Scaffolds

Among the vast landscape of substituted indoles, those bearing halogen and amine functionalities hold particular importance. Halogenation of the indole ring can significantly alter its electronic properties and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. researchgate.netcymitquimica.com Aminated indoles are also of great interest due to the prevalence of the amino group in biologically active compounds, where it can participate in crucial hydrogen bonding interactions with biological targets. cymitquimica.commdpi.com

The compound at the heart of this article, 3-Chloro-1H-indol-5-amine , combines both of these key functional groups. Its structure, featuring a chlorine atom at the 3-position and an amino group at the 5-position of the indole core, presents a unique platform for further chemical exploration and potential applications. The strategic placement of these substituents offers a synthetically versatile handle for the construction of more complex molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 525590-26-5 aksci.com |

| Molecular Formula | C₈H₇ClN₂ aksci.com |

| Molecular Weight | 166.61 g/mol aksci.com |

| Purity | 95% aksci.com |

| Long-Term Storage | Store long-term in a cool, dry place aksci.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUCDFSAUMIUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312073 | |

| Record name | 3-Chloro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525590-26-5 | |

| Record name | 3-Chloro-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525590-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1h Indol 5 Amine

Strategies for Indole (B1671886) Skeleton Construction Relevant to Substituted Indoles

The construction of the indole nucleus is a foundational aspect of organic synthesis, with a rich history of named reactions and modern catalytic methods. These approaches offer diverse pathways to substituted indoles, including those bearing amino groups.

Classical Annulation Reactions and Their Modern Iterations (e.g., Fischer, Nenitzescu, Reissert Syntheses)

Classical methods for indole synthesis remain highly relevant, with ongoing advancements improving their scope and efficiency.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method involving the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. byjus.comwikipedia.org This reaction can be adapted to produce 5-aminoindoles by starting with a p-aminophenylhydrazine derivative. acs.orgresearchgate.net Modern variations of the Fischer synthesis include the use of microwave irradiation and alternative catalysts to improve yields and reaction conditions. acs.org A palladium-catalyzed version allows for the cross-coupling of aryl bromides with hydrazones, expanding the substrate scope. wikipedia.org

The Nenitzescu indole synthesis , first reported by Costin Nenitzescu in 1929, provides a direct route to 5-hydroxyindoles through the reaction of a benzoquinone with a β-aminocrotonic ester. organicreactions.orgwikipedia.org While this method directly yields 5-hydroxyindoles, these can serve as precursors to 5-aminoindoles through subsequent chemical transformations. The reaction is known to be influenced by solvents and the electronic nature of substituents. wikipedia.orgresearchgate.net Lewis acid catalysis, for instance with zinc chloride, has been shown to improve the efficiency of the Nenitzescu reaction. wikipedia.orgineos.ac.ru

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. nih.gov This multi-step process can be utilized for the synthesis of substituted indoles, and the initial nitro group can be a precursor to the desired amino group at the 5-position.

| Classical Indole Synthesis | Starting Materials | Key Features | Relevant to 3-Chloro-1H-indol-5-amine |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed, versatile for substitution patterns. byjus.comwikipedia.org | Applicable using p-aminophenylhydrazine derivatives. acs.orgresearchgate.net |

| Nenitzescu Indole Synthesis | Benzoquinone, β-Aminocrotonate | Direct synthesis of 5-hydroxyindoles. organicreactions.orgwikipedia.org | 5-hydroxyindole can be converted to 5-aminoindole (B14826). |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acids, nitro group as amino precursor. nih.gov | The nitro group can be reduced to the 5-amino group. |

Palladium-Catalyzed and Other Transition Metal-Catalyzed Approaches to Indoles

Transition metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance. mdpi.com

Palladium-catalyzed methods are particularly prominent. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne. mdpi.com This method is highly versatile for producing various indole derivatives. Palladium catalysts are also employed in intramolecular cyclizations of o-alkynyl anilines and related compounds to form the indole ring. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing precursors for other indole-forming cyclizations. thieme-connect.com The synthesis of N-aminoindoles has been achieved through palladium-catalyzed reactions of N,N-disubstituted hydrazines with 2-halophenylacetylenes. mdpi.com

Rhodium(III)-catalyzed C–H activation and annulation of anilines with alkynes or other coupling partners has emerged as a powerful strategy for indole synthesis. acs.orgrsc.org These reactions often proceed with high regioselectivity and can tolerate a variety of functional groups. For instance, the synthesis of 1-aminoindoles has been reported via Rh(III)-catalyzed C-H activation/annulation of 2-acetyl-1-arylhydrazines with α-diazocarbonyl compounds. rsc.org

Other transition metals like copper, nickel, and ruthenium have also been utilized in catalytic indole syntheses, often involving C-H activation or cross-coupling strategies. organicreactions.orgmdpi.com

| Metal-Catalyzed Indole Synthesis | Catalyst | Typical Reaction | Relevance to Substituted Indoles |

| Larock Indole Synthesis | Palladium | Annulation of o-iodoaniline and alkyne. mdpi.com | Highly versatile for diverse substitutions. |

| Buchwald-Hartwig Amination | Palladium | Formation of aryl C-N bonds, key for precursors. | Can be used to synthesize arylhydrazine precursors. |

| Rhodium-Catalyzed C-H Activation | Rhodium(III) | Annulation of anilines with alkynes. acs.orgrsc.org | Direct and atom-economical route to functionalized indoles. |

C-H Activation/Functionalization Methodologies for Indole Assembly

Direct C-H activation is a modern and atom-economical approach to indole synthesis. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as haloarenes. nih.gov Both palladium and rhodium catalysts are frequently employed to facilitate the direct coupling of C-H bonds in anilines with various reaction partners to construct the indole ring. acs.orgchemrxiv.org Ruthenium catalysts have also been shown to be effective for the construction of indole scaffolds via C-H activation. organicreactions.org This approach is particularly valuable for creating complex and highly substituted indoles.

Cascade and Multicomponent Reactions in Indole Synthesis

Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex indole structures in a single pot by forming multiple bonds sequentially. These reactions are highly convergent and atom-economical. For instance, a palladium-catalyzed cascade reaction of o-nitrobenzyl cyanides with boronic acids has been developed for the synthesis of 2-substituted indoles. MCRs involving indoles or their precursors can rapidly generate molecular diversity, which is highly desirable in drug discovery.

Regioselective Introduction of Chloro and Amino Substituents

The synthesis of this compound requires precise control over the placement of both the chloro and amino groups on the indole scaffold.

The most common route to 5-aminoindole involves the reduction of 5-nitroindole (B16589). nbinno.comchemicalbook.com This reduction can be achieved using various reagents, such as sodium hydrosulfite or through catalytic hydrogenation with catalysts like Raney nickel. acs.orgresearchgate.net The precursor, 5-nitroindole, can be synthesized through methods like the Fischer indole synthesis starting from p-nitrophenylhydrazine. researchgate.net

Strategies for Halogenation at the C3 Position of Indoles

The C3 position of the indole ring is the most nucleophilic and is therefore the most common site for electrophilic substitution, including halogenation. chemrxiv.org

Direct C3-chlorination of indoles can be achieved using various chlorinating agents. A study reported the synthesis of 3-chloroindoles from ketoximes through a process involving a Beckmann rearrangement/intramolecular cyclization/halogenation sequence with the addition of copper(II) chloride. mdpi.com Another approach utilizes sulfuryl chlorofluoride, where the reaction solvent can direct the selectivity to afford 3-chloroindoles. organic-chemistry.org An oxone-halide system provides a greener method for the C3-halogenation of indoles. organic-chemistry.org

The presence of an electron-donating group, such as the amino group at the C5 position, is expected to further activate the indole ring towards electrophilic substitution, favoring halogenation at the C3 position. However, the amino group may require protection (e.g., as an acetyl or Boc derivative) to prevent side reactions and to ensure compatibility with the chlorinating agent. Following chlorination, the protecting group can be removed to yield the final product. The synthesis of 2,3-dichloroindoles has been achieved by first chlorinating the C3-position with N-chlorosuccinimide (NCS) followed by a copper-mediated C2-chlorination. rsc.org This highlights the feasibility of selective C3-chlorination as an initial step.

| Reagent/System for C3-Chlorination | Substrate Type | Key Features |

| Copper(II) chloride | Ketoximes | Part of a cascade reaction to form 3-chloroindoles. mdpi.com |

| Sulfuryl chlorofluoride | Unprotected indoles | Solvent-controlled selectivity. organic-chemistry.org |

| Oxone-halide | Indoles | Green and efficient method. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Indoles | Common reagent for C3-chlorination. rsc.org |

Direct C-H Halogenation Protocols

Direct C-H halogenation is an efficient approach for synthesizing 3-haloindoles. These protocols often utilize electrophilic halogenating agents or electrochemical methods that avoid the need for pre-functionalization of the indole ring.

One common strategy involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS), which act as sources of electrophilic halogen. More recently, methods employing halide salts as the halogen source have been developed, offering better atom economy. sci-hub.se An environmentally friendly approach is the electroorganic synthesis, which uses an electric current to drive the reaction, replacing traditional chemical oxidants. sci-hub.se For instance, an electrochemical protocol for the C3-halogenation of indoles has been developed using readily available halide salts as the sole reagent under constant-current conditions in an undivided cell. sci-hub.se

Another green chemistry approach utilizes Oxone in conjunction with a halide source. The protecting group on the indole nitrogen can direct the halogenation to either the C2 or C3 position. Selective C3-halogenation can be achieved using a stoichiometric amount of a halide source, independent of the electronic properties of the nitrogen-protecting group. acs.org This method is advantageous as it generates the reactive halogenating species in situ, eliminating the need for hazardous halogenating agents and avoiding toxic byproducts. acs.org

| Method | Halogen Source | Key Features |

| Electrochemical Synthesis | Halide Salts (e.g., NaCl) | Catalyst- and oxidant-free; environmentally friendly. sci-hub.se |

| Oxone-Halide System | Stoichiometric Halide | Green and mild conditions; selectivity controlled by N-protecting group. acs.org |

| Enzymatic Halogenation | Halide Salts | High regioselectivity; catalyzed by halogenase enzymes like RebH variants. frontiersin.org |

Enzymatic halogenation offers a highly selective and environmentally benign alternative. Flavin-dependent halogenase (FDH) enzymes can catalyze the chlorination of indole derivatives with high precision. For example, the RebH enzyme and its variants have been used for the C3-halogenation of indole. frontiersin.org

Halogen-Atom Transfer (XAT)-Based Approaches

Halogen-Atom Transfer (XAT) is a radical-based mechanism that provides an alternative route to halogenated organic compounds. These methods often involve the generation of a radical species that subsequently abstracts a halogen atom from a suitable donor.

While direct XAT for C3-chlorination of a pre-formed indole is less common, XAT principles are employed in broader synthetic strategies for creating functionalized indoles. For example, a novel indole synthesis has been developed based on the radical coupling between aryl diazonium salts and alkyl iodides, which involves an XAT step to activate the alkyl iodide. nih.gov Another application involves the synthesis of highly functionalized spiro-indoles through a Halogen Atom Transfer Radical Cyclization (HATRC) of N-(indolylmethyl)trichloroacetamides, catalyzed by Cu(I)Cl. researchgate.net

More directly relevant is the development of sustainable photoredox methods. A metal-free photoredox system combined with (diacetoxyiodo)benzene (B116549) (PIDA) and a 1,2-dihaloethane as the halogen source can achieve decarboxylative chlorination, a process applicable to various scaffolds including indoles. rsc.org These reactions showcase high functional group tolerance under mild conditions. rsc.orgacs.org

Methodologies for 3-Substituted Indole Synthesis

Beyond direct halogenation, a chlorine atom can be introduced as part of a broader strategy for synthesizing 3-substituted indoles. These methods may involve building the indole ring with the substituent already in place or functionalizing the C3 position with a group that can later be converted to chlorine.

Numerous catalytic methodologies have been developed to improve the efficiency and selectivity of 3-substituted indole synthesis. These include methods catalyzed by bases, Brønsted or Lewis acids, amino acids, and transition metals. rsc.orgchemijournal.com For example, a 3-lithiated indole, generated from a 1-triisopropylsilyl-protected indole, can react with various electrophiles to regioselectively yield 3-substituted indoles.

A one-pot synthesis of 3-substituted indoles can be achieved through a reaction between N-arylnitrone derivatives and activated acetylenes, followed by an acid-catalyzed hydrolysis and cyclization. This method allows for the synthesis of indoles with desired substituents at multiple positions. thieme-connect.com Additionally, microdroplet/thin-film methods have been shown to accelerate three-component reactions, such as the Yonemitsu reaction, for constructing 3-substituted indoles under mild, metal-free conditions. nih.gov

Strategies for Amination at the C5 Position of Indoles

Introducing an amino group at the C5 position of the indole's benzene (B151609) ring is the second key transformation required. This can be achieved through indirect routes, such as the reduction of a nitro group, or via direct amination techniques.

Indirect Aminoindole Synthesis via Nitro Group Reduction

A classic and highly reliable method for preparing 5-aminoindoles is the reduction of a corresponding 5-nitroindole precursor. This two-step sequence involves the initial nitration of the indole ring, which typically occurs at the C5 position under standard nitrating conditions, followed by the reduction of the nitro group.

Several reducing agents are effective for this transformation. A number of 5-aminoindoles have been prepared from their nitro counterparts via reduction with sodium hydrosulfite. acs.org Other common reagents include tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas or a hydrogen donor like hydrazine (B178648) hydrate, or reduction with iron powder in acidic media. google.comijrar.org It has been noted, however, that some 5-aminoindole derivatives can be unstable and susceptible to air oxidation. nih.gov

The general procedure for the reduction of nitro compounds to amines can also be achieved using a copper complex as a catalyst with sodium borohydride (B1222165) (NaBH4) in water, providing a versatile method. chemicalbook.com

| Reducing Agent | Conditions | Notes |

| Sodium Hydrosulfite | Aqueous solution | Readily prepares various aminoindoles. acs.org |

| Sodium Dithionite | NaOH, Ethanol, 50°C | Used for the synthesis of N-ethyl-3-amino indole. ijrar.org |

| Iron Powder / HCl | Ethanol/Water, Reflux | A standard method for nitro group reduction. google.com |

| H2 / Pd-C | Catalytic | A clean and efficient hydrogenation method. |

| Copper Complex / NaBH4 | Water, Room Temperature | General procedure for nitro compound reduction. chemicalbook.com |

Precursor-Based Synthetic Routes to 5-Aminated Indoles

An alternative strategy involves constructing the indole ring from a precursor that already contains the required amine functionality at the appropriate position. This avoids the potential complications of direct amination or nitration/reduction on a sensitive indole core.

A prominent example of this approach is the Fischer indole synthesis, which condenses an arylhydrazine with an aldehyde or ketone. By starting with a p-aminophenylhydrazine derivative, a 5-aminoindole can be constructed.

Another precursor-based method starts with an appropriately substituted aniline. For instance, 4-aminoindole (B1269813) can be prepared from 2-methyl-3-nitroaniline (B147196) through a sequence of acetylation, cyclization, and nitro reduction. google.com Similarly, 5-aminoindole can be used as a starting material for the synthesis of more complex heterocyclic systems, such as quinoline (B57606) derivatives, through condensation reactions with acetone (B3395972) or mesityl oxide. dergipark.org.tr

Direct Amination Approaches for Indoles

Direct C-H amination, where a C-H bond on the indole ring is directly converted to a C-N bond, represents the most atom-economical approach. While functionalization at the C3 position is common, direct amination at the C5 position of the benzene ring is more challenging and often requires transition-metal catalysis.

Recent advances have led to protocols for such transformations. A ruthenium(II)-catalyzed method has been developed for the direct diamidation of 3-carbonylindoles at both the C4 and C5 positions using dioxazolones as the nitrogen source. rsc.orgscispace.comkaist.ac.kr The reaction shows broad substrate scope and proceeds under mild conditions. rsc.orgkaist.ac.kr

For site-selective C5 amination, a Catellani-type reaction has been employed. This strategy involves an initial C4-iodination of an indole-3-carbaldehyde, followed by a palladium-catalyzed reaction that introduces an amine to the adjacent C5 position. thieme-connect.com The aldehyde group at C3 and a sulfonamide on the indole nitrogen were found to be critical for the success of this reaction. thieme-connect.com

Convergent and Divergent Synthesis Strategies Towards this compound

Modern organic synthesis emphasizes efficiency and modularity, with convergent and divergent strategies representing sophisticated approaches to complex molecule construction. These methods allow for the rapid assembly of molecular libraries and the efficient synthesis of specific targets.

A divergent synthesis begins with a common intermediate that is systematically modified to produce a diverse range of structurally related compounds. researchgate.net This strategy is exceptionally useful for creating libraries of analogues for structure-activity relationship (SAR) studies. Starting with a core scaffold, such as 5-aminoindole, a divergent approach could be used to generate this compound. The 5-amino group could be protected, followed by regioselective chlorination at the C3 position. Subsequent deprotection would yield the target compound. From the same 5-aminoindole intermediate, different electrophiles could be introduced at the C3 position, or the amino group could be functionalized in various ways, to create a library of related molecules. This approach has been successfully applied to the synthesis of complex natural products where a common core is derivatized to yield multiple distinct alkaloids. jst.go.jp

Green Chemistry and Sustainable Synthetic Approaches for Indoles

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like indoles, aiming to reduce environmental impact through the use of less hazardous chemicals, alternative energy sources, and more efficient reactions. researchgate.netbeilstein-journals.org Conventional methods for indole synthesis are often being replaced by greener alternatives that incorporate techniques like microwave irradiation, the use of water as a solvent, nanocatalysts, and solvent-free conditions. tandfonline.comopenmedicinalchemistryjournal.com These modern approaches offer significant advantages, including higher yields, drastically reduced reaction times, and improved safety profiles. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, often leading to higher product yields and purities. tandfonline.comasianpubs.org This technique is particularly effective for synthesizing substituted indoles. For example, the intramolecular Diels-Alder reaction to form 4-substituted indoles proceeds smoothly under microwave irradiation at high temperatures, a transformation that fails under conventional heating. d-nb.inforsc.org Similarly, three-component domino reactions to produce 3-substituted indoles are efficiently carried out under microwave conditions. sioc-journal.cn

The table below summarizes various microwave-assisted reactions for the synthesis of indole derivatives, highlighting the efficiency of this green technology. tandfonline.comasianpubs.org

| Reaction Type | Reactants | Conditions | Yield (%) |

| Mannich Reaction | Indole, Formaldehyde, Secondary Amine | Microwave Irradiation | High |

| Three-Component Domino Reaction | Phenylglyoxal monohydrate, Aromatic amine, 4-hydroxycoumarin | Microwave Irradiation, Trifluoroacetic acid catalyst | High |

| Intramolecular Diels-Alder | Substituted 2-aminofurans | Microwave Irradiation, 180°C, 20-30 min | 36-83% |

| Bis(indolyl)methane Synthesis | Indole, Aromatic Aldehyde | Microwave, Au Nanoparticle catalyst, 40 sec | High |

To further enhance the sustainability of chemical synthesis, significant research has focused on developing methods that avoid the use of toxic and expensive transition metals and stoichiometric chemical oxidants.

Transition-metal-free syntheses provide an economical and environmentally friendly alternative to traditional cross-coupling methods. researchgate.net Indoles can be synthesized through various metal-free pathways, including base-mediated cyclizations, radical-promoted reactions, and electrochemical methods. chim.it For example, a practical, metal-free assembly of 2-aryl indoles can be achieved by reacting 2-fluorotoluenes with nitriles in the presence of a strong base. researchgate.net Another approach involves the direct coupling of indoles with other molecules, mediated by simple reagents like potassium tert-butoxide, which tolerates sensitive functional groups such as chloro and nitro groups. acs.org

Oxidant-free strategies are also highly desirable as they eliminate the need for chemical oxidants that generate stoichiometric waste. A notable example is the synthesis of indoles from N-aryl enamines using visible-light photocatalysis. acs.orgcas.cn In this system, an iridium photosensitizer and a cobaloxime catalyst convert the enamines into indoles, producing only hydrogen gas (H₂) as a byproduct. acs.orgthieme-connect.com This method avoids external oxidants and proceeds under very mild conditions. cas.cn

The following table details examples of these sustainable methodologies.

| Method Type | Reactants | Key Reagents/Conditions | Product Type | Yield (%) |

| Transition-Metal-Free | 2-Halotoluenes, Imines | Base-mediated radical coupling | Substituted Indoles | Good |

| Transition-Metal-Free | Indoles, C₆₀ Fullerene | KOtBu | 1,2-(3-indole)(hydro) numberanalytics.comfullerenes | 51-68% |

| Oxidant-Free | N-Aryl Enamines | Visible light, Ir/Co catalysts | Substituted Indoles | Good-Excellent |

| Metal-Free Electrochemical | 2-Vinyl Anilines | Iodine mediator, Electrocatalysis | Indolines and Indoles | Good |

Flow chemistry, or continuous manufacturing, offers a scalable, safe, and highly efficient alternative to traditional batch processing. By performing reactions in a continuous stream through a reactor, flow systems provide superior control over parameters like temperature, pressure, and reaction time. mdpi.com This technology is well-suited for many classic indole syntheses.

The Fischer indole synthesis, for example, can be significantly accelerated by running it at high temperatures and pressures in a continuous-flow microreactor. uc.pt This approach not only reduces reaction times but also increases productivity, making it attractive for industrial-scale synthesis. numberanalytics.com One study demonstrated that the synthesis of an indole could be achieved with quantitative conversion in a flow system, translating to a throughput of 3.7 grams per hour. numberanalytics.com Flow chemistry also enables the efficient synthesis of indole derivatives that can be difficult to produce in batch, such as in the Hemetsberger–Knittel synthesis, where flow conditions outperform both batch and microwave methods. uc.pt The integration of flow chemistry is considered a key future direction for indole synthesis.

Reactivity and Derivatization Chemistry of 3 Chloro 1h Indol 5 Amine

Chemical Transformations at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a frequent site for chemical reactions, allowing for the introduction of various substituents that can modulate the compound's electronic properties and steric profile.

N-Alkylation and N-Acylation Reactions

N-alkylation of the indole nitrogen is a common strategy to introduce alkyl groups. This reaction typically proceeds by deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. rsc.org For instance, the reaction of an indole with an alkyl halide in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF) is a well-established method for N-alkylation. researchgate.net The choice of base and solvent can be critical, with combinations like NaH in DMF being effective for achieving N-alkylation. rsc.org One-pot, three-component protocols combining Fischer indolization with N-alkylation have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

N-acylation introduces an acyl group to the indole nitrogen. This transformation can be achieved using acylating reagents such as acyl chlorides or anhydrides. The acylation of indolylmagnesium halides with acyl chlorides can lead to the formation of 3-acyl- and 1,3-diacylindoles. bhu.ac.in The reaction's regioselectivity between N-acylation and C-acylation can be influenced by the electronic nature of substituents on the indole ring and the reaction conditions. bhu.ac.in

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH, DMF | 1-Alkylindole | rsc.org |

| N-Alkylation | Alkyl halide, K2CO3, DMF | 1-Alkylindole | researchgate.net |

| N-Acylation | Acyl chloride, Indolylmagnesium halide | 1-Acylindole / 1,3-Diacylindole | bhu.ac.in |

| N-Acylation | Benzoyl chloride, 5-chloro-1H-indole-2,3-dione | 1-Benzoyl-5-chloro-1H-indole-2,3-dione | arabjchem.org |

Strategies for N-Protection and Deprotection of Indoles

Due to the reactivity of the indole N-H bond, its protection is a common practice in multi-step syntheses to prevent unwanted side reactions. mdpi.org A variety of protecting groups can be employed for the indole nitrogen. Commonly used groups include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and trialkylsilyl groups (e.g., triisopropylsilyl). mdpi.org The choice of protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal.

For example, the pivaloyl group can protect both the N-1 and C-2 positions of the indole due to steric hindrance, but its removal can be challenging. mdpi.org An efficient protocol for the deprotection of N-pivaloylindoles has been developed using lithium diisopropylamide (LDA). mdpi.org Similarly, silyl (B83357) protecting groups are used to prevent unwanted side reactions and direct the course of a reaction toward a desired product. acs.org The installation of a directing group at the N-position of indole can also influence the regioselectivity of subsequent reactions, such as directing C-H alkenylation to the C2-position. chim.it

Reactions at the C3 Chloro Position

The chlorine atom at the C3 position of the indole ring is a versatile handle for introducing a wide range of functional groups through substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions and Their Scope

The C3-chloro group can be displaced by various nucleophiles. smolecule.com This allows for the introduction of different functionalities at this position. For instance, nucleophiles such as amines or thiols can replace the chlorine atom. smolecule.com However, the π-electron excessive character of the indole ring generally makes it less reactive towards nucleophilic attack unless activated by electron-withdrawing groups. bhu.ac.in

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position. mdpi.comeie.gr These reactions typically involve the use of palladium, nickel, or iron catalysts and have become a cornerstone of modern organic synthesis. nih.govprinceton.edu

For example, palladium-catalyzed reactions are widely used for the synthesis of indoles. mdpi.com The Sonogashira cross-coupling of acyl chlorides with terminal alkynes, often catalyzed by palladium, can produce 1,3-disubstituted prop-2-yn-1-ones. eie.gr The reactivity of 3-chloroindoles in such reactions is significant, as they are key intermediates in the synthesis of various complex molecules. organic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Palladium catalyst | C-C | princeton.edu |

| Sonogashira | Palladium catalyst | C-C (alkynyl) | eie.gr |

| Buchwald-Hartwig | Palladium catalyst | C-N | eie.gr |

| Negishi | Nickel or Palladium catalyst | C-C | nih.gov |

Reactivity of the C5 Amino Group

The amino group at the C5 position of the indole ring is a nucleophilic center that can participate in a variety of chemical transformations. biosynth.comnbinno.com Its presence allows for the synthesis of diverse derivatives with potential applications in medicinal chemistry and material science. nbinno.com

The amino group can undergo reactions such as acylation to form amides. smolecule.com It can also be a key functional group in condensation reactions. For example, 5-aminoindole (B14826) can react with acetone (B3395972) or mesityl oxide in the presence of iodine to form tricyclic quinoline (B57606) derivatives. dergipark.org.tr In competitive experiments, 5-aminoindole has been shown to be more reactive than tryptamine (B22526) in certain addition reactions to alkynes. acs.org

The nucleophilicity of the 5-amino group has been quantified, with a reported N parameter of 7.22, indicating its reactivity towards electrophiles. lmu.de This reactivity allows for the selective functionalization of the C5-amino group, even in the presence of other reactive sites on the indole core. For example, chemoselective addition of 5-aminoindole to alkynes can occur without affecting the primary amino group. acs.org

Acylation and Sulfonylation Reactions

The amino group at the 5-position of the indole ring is a primary site for acylation and sulfonylation reactions. These reactions are fundamental in modifying the electronic properties of the molecule and for introducing functional handles for further derivatization.

Acylation: The reaction of 3-Chloro-1H-indol-5-amine with acylating agents such as acyl chlorides or anhydrides typically occurs at the amino group to form the corresponding amide. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(3-chloro-1H-indol-5-yl)-2-chloroacetamide. derpharmachemica.com This transformation is crucial for building more complex molecular architectures. Similarly, the acylation of related indole structures, such as indole-3-carboxaldehyde, with 3-chloroacetyl chloride has been reported to proceed efficiently. derpharmachemica.com

Sulfonylation: The amino group can also be readily sulfonylated. Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a suitable base, would afford the corresponding sulfonamide. The sulfonylation of indole derivatives is a common strategy in medicinal chemistry to introduce groups that can enhance binding to biological targets. smolecule.com For example, the synthesis of 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide involves the sulfonylation of a 5-chloro-1H-indole precursor. The sulfonyl chloride group itself is reactive and can undergo nucleophilic substitution. smolecule.com

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | N-(3-chloro-1H-indol-5-yl)-2-chloroacetamide | derpharmachemica.com |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-chloro-1H-indol-5-yl)-4-methylbenzenesulfonamide | smolecule.com |

Condensation Reactions and Formation of Imine Derivatives

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imine derivatives (Schiff bases). masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.com

The formation of imines from primary amines and aldehydes or ketones is a reversible reaction, and the equilibrium can be driven towards the product by removing water. researchgate.net These imine derivatives are valuable intermediates for the synthesis of a variety of heterocyclic compounds and can be further reduced to form stable secondary amines. For example, the condensation of 3-chloro-1H-indole-2-carbaldehyde with various amines has been reported to yield the corresponding imine derivatives. researchgate.netresearchgate.net

| Carbonyl Compound | Reaction Product | Key Features | Reference |

|---|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-3-chloro-1H-indol-5-amine | Formation of a C=N double bond. | masterorganicchemistry.com |

| Acetone | N-(propan-2-ylidene)-3-chloro-1H-indol-5-amine | Reaction with a ketone. | masterorganicchemistry.com |

Electrophilic Aromatic Substitution Reactions of the Amino-Substituted Benzene (B151609) Ring

The benzene portion of the indole ring in this compound is activated towards electrophilic aromatic substitution by the strongly activating amino group at C5. wikipedia.org The amino group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group, which correspond to the C4, C6, and C2 positions of the indole ring. However, the C2 position is part of the pyrrole (B145914) ring, which is generally more reactive towards electrophiles. wikipedia.org Therefore, substitution on the benzene ring will likely occur at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For example, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom at the C4 or C6 position. Nitration, using a mixture of nitric acid and sulfuric acid, would introduce a nitro group, and sulfonation with fuming sulfuric acid would add a sulfonic acid group, again, directed by the amino group. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in the Derivatization of Chloroaminoindoles

Regioselectivity: The derivatization of this compound is governed by the regiochemical influence of its substituents. The primary amine at C5 is the most nucleophilic site for reactions like acylation and sulfonylation. derpharmachemica.comsmolecule.com In electrophilic aromatic substitution, the amino group directs incoming electrophiles to the C4 and C6 positions. wikipedia.org The chloro group at C3 has a deactivating, ortho-, para-directing effect, but its influence is generally overshadowed by the powerful activating effect of the amino group. Palladium-catalyzed cross-coupling reactions, such as direct C-H arylation, often show high regioselectivity for the C2 or C7 positions of the indole ring, depending on the specific catalytic system and directing groups present.

Stereoselectivity: Stereoselectivity becomes a factor when chiral centers are introduced during derivatization. For example, in the reduction of an imine derived from this compound, if the carbonyl precursor or the reducing agent is chiral, it can lead to the formation of one enantiomer of the resulting secondary amine in excess. Similarly, in cycloaddition reactions involving derivatives of this indole, the stereochemical outcome can be controlled by the choice of reagents and reaction conditions.

Cascade and Tandem Reactions Utilizing this compound as a Core Scaffold

The structural features of this compound make it a suitable starting material for cascade and tandem reactions, which allow for the rapid construction of complex molecular architectures in a single synthetic operation. acs.org

A hypothetical cascade reaction could involve an initial derivatization of the amino group, for example, by acylation with a molecule containing a second reactive site. This could be followed by an intramolecular cyclization onto the indole ring. For instance, acylation with a suitable haloacyl chloride could be followed by an intramolecular Friedel-Crafts-type reaction to form a new fused ring system.

Tandem reactions, such as a hydroformylation followed by a Fischer indole synthesis, have been used to create complex indole derivatives. acs.org While not directly starting from this compound, similar strategies could be envisioned. For example, a derivative of this compound could undergo a palladium-catalyzed cascade process involving an initial α-arylation followed by an intramolecular C-N bond formation to construct new heterocyclic rings fused to the indole core. acs.org The development of such cascade reactions is a powerful tool for the efficient synthesis of novel and potentially biologically active molecules based on the this compound scaffold.

Spectroscopic and Structural Elucidation of 3 Chloro 1h Indol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of protons in a molecule. In the context of 3-Chloro-1H-indol-5-amine derivatives, ¹H NMR spectra reveal characteristic signals for the indole (B1671886) ring protons, as well as for any substituents attached to the core structure.

The ¹H NMR spectrum of 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide shows a singlet for the indole NH proton at δ 10.75 ppm. csic.es The protons on the indole ring appear in the aromatic region (δ 6.8-8.4 ppm), with their specific chemical shifts and coupling constants providing information about their positions. For example, in this derivative, the H2 proton appears as a singlet at δ 7.75 ppm, while the H4, H6, and H7 protons show distinct doublet or doublet of doublets patterns, confirming their positions and couplings. csic.es In N-alkylated 5-chloroisatin (B99725) derivatives, the aromatic protons typically appear as doublets or multiplets in the range of δ 6.80-7.55 ppm.

Interactive Table: ¹H NMR Data for Selected 3-Chloro-1H-indole Derivatives

| Compound Name | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Reference |

| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Acetone-d₆ | NH-indole | 10.75 | s | csic.es |

| -N-NH | 9.13 | br | csic.es | ||

| H4 | 8.21 | d, J = 3.1 | csic.es | ||

| CH=N | 8.18 | s | csic.es | ||

| H2 | 7.75 | d, J = 3.1 | csic.es | ||

| H7 | 7.48 | d, J = 9.3 | csic.es | ||

| H6 | 7.20 | dd, J = 9.3, 3.1 | csic.es | ||

| NH₂ | 6.01 | s | csic.es | ||

| 5-chloro-1-octylindoline-2,3-dione | CDCl₃ | HAr | 7.54-7.55 | d, J = 3 | |

| HAr | 7.50-7.51 | d, J = 3 | |||

| HAr | 6.84 | d, J = 9 | |||

| N-CH₂ | 3.68 | t, J = 6 |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a "fingerprint" of the carbon skeleton. In derivatives of this compound, ¹³C NMR spectra confirm the presence of the indole core and identify the carbon atoms of various substituents.

For instance, the ¹³C NMR spectrum of 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide shows characteristic signals for the carbonyl group (C=O) and the imine carbon (C=N). csic.es The aromatic carbons of the indole ring are observed between δ 103.8 and 142.8 ppm, which is consistent with other reported indole derivatives. csic.es Similarly, for N-alkylated 5-chloroisatin derivatives, the carbonyl carbons (C=O) of the dione (B5365651) structure are clearly identified at δ 183.20 and δ 160.73 ppm.

Interactive Table: ¹³C NMR Data for Selected 3-Chloro-1H-indole Derivatives

| Compound Name | Solvent | Carbon | Chemical Shift (δ ppm) | Reference |

| N-(Benzofuran-6-yl)-5-chloro-1H-indole-6-carboxamide | DMSO-d₆ | C=O | 166.0 | nih.gov |

| Aromatic C | 101.0 - 154.4 | nih.gov | ||

| 5-chloro-1-decylindoline-2,3-dione | CDCl₃ | C=O | 183.15 | |

| N-C=O | 166.03 | |||

| Aromatic Cq | 145.52, 129.39, 125.39 | |||

| Aromatic CH | 141.28, 115.58, 111.40 | |||

| Aliphatic CH₂ | 22.70 - 40.49 | |||

| CH₃ | 14.12 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex structures. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). It helps establish proton-proton connectivity within spin systems, which is crucial for tracing out the structure of alkyl chains or assigning adjacent protons on an aromatic ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). This is extremely useful for assigning which proton is attached to which carbon, simplifying the interpretation of both ¹H and ¹³C spectra. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). HMBC is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), which are not visible in HSQC spectra. For complex indole derivatives, HMBC can confirm the placement of substituents on the indole ring by showing correlations between the substituent's protons and the indole ring's carbons. sdsu.eduyoutube.comnih.gov

13C NMR for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

In derivatives of this compound, FT-IR spectra typically show a characteristic absorption band for the N-H stretch of the indole ring in the range of 3100-3500 cm⁻¹. csic.esajgreenchem.com Other important bands include the C=O stretching vibration for carbonyl-containing derivatives (e.g., amides, ketones) around 1600-1700 cm⁻¹, the C=N stretch for imines near 1500-1600 cm⁻¹, and the C-Cl stretch, which typically appears in the fingerprint region. csic.es

Interactive Table: FT-IR Data for Selected 3-Chloro-1H-indole Derivatives

| Compound Name | Characteristic Bands (ν_max, cm⁻¹) | Functional Group | Reference |

| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 3453, 3385, 3335, 3229 | N-H | csic.es |

| 3107 | C-H (aromatic) | csic.es | |

| 1615 | C=O | csic.es | |

| 1536 | C=N | csic.es | |

| 1102 | C-Cl | csic.es | |

| ((E)-N-((2-(4-(1H-Imidazol-1-yl) phenyl)-5-chloro-1H-indol-3-yl) methylene) pyridin-2-amine | 3147 | N-H | ajgreenchem.com |

| 1678 | C=C | ajgreenchem.com | |

| 1618 | C=N | ajgreenchem.com | |

| 1512 | N-H (bending) | ajgreenchem.com |

Raman spectroscopy is a complementary technique to FT-IR. It also probes molecular vibrations but is particularly sensitive to non-polar, symmetric bonds that may be weak or inactive in an IR spectrum. For aromatic systems like the indole ring, Raman spectroscopy can provide valuable information about the ring's vibrational modes. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis. bas.bgbohrium.com For instance, in the study of new indomethacin (B1671933) derivatives, Raman spectroscopy was used alongside FT-IR and NMR to provide comprehensive structural proof of the synthesized amides. bas.bg

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are particularly powerful in this regard.

Table 1: Illustrative HRMS Data for Related Halogenated Indole Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 3-Chloro-2-(trifluoromethyl)-1H-indole | C₉H₄ClF₃N⁻ | [M-H]⁻ | 217.9990 | 217.9995 | mdpi.com |

| 3-Bromo-2-(trifluoromethyl)-1H-indole | C₉H₄BrF₃N⁻ | [M-H]⁻ | 261.9485 | 261.9482 | nih.gov |

| 3,5-Dibromo-2-(trifluoromethyl)-1H-indole | C₉H₃Br₂F₃N⁻ | [M-H]⁻ | 339.8590 | 339.8581 | nih.gov |

This table is for illustrative purposes and shows data for related compounds to demonstrate the application of the technique.

Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it well-suited for indole derivatives, particularly those with amine functionalities. rsc.org The resulting mass spectra typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. rsc.org

The fragmentation patterns observed in ESI-MS/MS experiments provide valuable structural information. For amine-containing compounds, a characteristic fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom. In the case of indole derivatives, the fragmentation often involves the cleavage of bonds on the pyrrole (B145914) ring or the substituent groups. For example, in the ESI-MS/MS analysis of 5-methoxy-indole derivatives, a key fragment corresponding to the [5-MeO-indole-CO]⁺ ion was observed. researchgate.net For halogenated indoles, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) and bromine (⁷⁹Br:⁸¹Br ratio of approximately 1:1) are distinctive features in the mass spectrum, aiding in the confirmation of their presence. While specific ESI-MS fragmentation data for this compound is not detailed in the provided sources, studies on related compounds such as N-(2-Chloropyrimidin-4-yl)-1H-indol-5-amine utilize mass spectrometry to confirm their structure. plos.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

X-ray Crystallography for Single Crystal Structure Determination

While a crystal structure for this compound itself is not available in the cited literature, the crystal structure of a complex derivative, methyl (2Z)-3-[(3-chloro-1H-indol-7-yl)amino]-2-cyano-3-{[(3S)-2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]amino}acrylate, has been determined. rcsb.org This structure, resolved at 2.30 Å, confirms the planarity of the indole ring and shows specific hydrogen bonding interactions. rcsb.org The indole group was observed to form a hydrogen bond with the carbonyl of Gly218 in the protein it was complexed with. rcsb.org

The analysis of other substituted indoles by X-ray crystallography further illustrates the structural features of this heterocyclic system. mdpi.comresearchgate.netnih.govbeilstein-journals.orgmdpi.comscirp.org For example, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde shows the dihedral angle between the indole mean plane and the substituent phenyl ring. scirp.org In many indole derivatives, the molecules in the crystal are linked through N-H···O or other hydrogen bonds, forming chains or more complex three-dimensional networks. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Indole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | methyl (2Z)-3-[(3-chloro-1H-indol-7-yl)amino]-2-cyano-3-{[(3S)-2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]amino}acrylate | rcsb.org |

| PDB ID | 3ENS | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.30 Å | rcsb.org |

| R-Value Work | 0.223 | rcsb.org |

This table presents data for a complex derivative to illustrate the type of information obtained from X-ray crystallography.

Elemental Analysis (CHN) for Empirical Formula Confirmation

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is then compared to the calculated percentages for the proposed empirical formula, providing a crucial check on the purity and composition of the synthesized compound.

The synthesis and characterization of numerous indole derivatives reported in the literature routinely include elemental analysis to confirm their composition. weijiwangluo.comajchem-b.comiosrjournals.orgderpharmachemica.combohrium.commdpi.com For example, in the synthesis of various 3-indole derivatives, the found percentages of C, H, and N were in close agreement with the calculated values, typically within ±0.4%. derpharmachemica.com Similarly, for a series of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides, the calculated and found CHN and sulfur values were reported to be in good agreement. iosrjournals.org While specific CHN analysis data for this compound is not provided in the searched literature, the analysis of related chloro-anilines demonstrates the application of this technique for chlorine-containing amino compounds. mdpi.comnih.govnih.goviarc.frtubitak.gov.tr

Table 3: Illustrative Elemental Analysis Data for a Related Indole Derivative

| Compound | Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 3-(3-nitrophenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one | C₁₇H₁₂N₂O₃ | C | 69.86 | 69.85 | derpharmachemica.com |

| H | 4.14 | 4.11 | derpharmachemica.com | ||

| N | 9.58 | 9.54 | derpharmachemica.com | ||

| (5-bromobenzo[d]thiazol-2-yl)methanamine | C₈H₇BrN₂S | C | 39.52 | 39.42 | iosrjournals.org |

| H | 2.90 | 2.84 | iosrjournals.org |

This table is for illustrative purposes and shows data for related compounds to demonstrate the application of elemental analysis.

Computational Chemistry Studies on 3 Chloro 1h Indol 5 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. derpharmachemica.com It is a popular choice for its accuracy in predicting molecular properties. mjcce.org.mk A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p), to perform the calculations. derpharmachemica.comtandfonline.comresearchgate.net

Geometry Optimization and Equilibrium Molecular Structure Analysis

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, known as the equilibrium molecular structure. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, for example, from X-ray crystallography, to validate the computational model. tandfonline.comresearchgate.net For a molecule like 3-Chloro-1H-indol-5-amine, this analysis would reveal the precise three-dimensional arrangement of the indole (B1671886) ring system as influenced by the chloro and amine substituents.

Vibrational Frequency Analysis and Theoretical Spectral Predictions

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the fundamental vibrational modes of the molecule. researchgate.net The results are used to generate a theoretical infrared (IR) and Raman spectrum. researchgate.netacs.org Each predicted peak corresponds to a specific molecular motion, such as the stretching of the N-H bond in the amine group, the C-Cl bond stretch, or various vibrations within the aromatic indole core. acs.org For example, N-H stretching vibrations are generally observed in the range of 3450–3250 cm⁻¹, while C-Cl stretching peaks typically appear around 800 cm⁻¹. acs.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Electronic Structure and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ajchem-a.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. ajchem-a.com This analysis helps in predicting how this compound might behave in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis examines the distribution of electrons in the bonds and lone pairs of a molecule. uni-muenchen.denih.gov It provides a detailed picture of charge delocalization, which occurs when electrons are shared over multiple atoms or bonds. This analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital. nih.gov For this compound, NBO analysis would clarify how the electron-withdrawing chloro group and the electron-donating amine group influence the electron density distribution across the indole ring system.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict the sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. tandfonline.com In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are likely sites for nucleophilic attack. tandfonline.com For this compound, the MEP map would highlight the reactive sites, providing insight into its interaction with other molecules, such as receptors or enzymes.

While specific data tables and detailed findings for this compound are not available, the established computational methodologies described provide a clear roadmap for how such a study would be conducted to elucidate its fundamental chemical properties.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the intricate details of chemical reactions involving indole derivatives. researchgate.nettandfonline.com These studies provide a step-by-step understanding of reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. This allows for the theoretical prediction of the most favorable reaction route and the origin of selectivity. researchgate.net

While specific studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the provided literature, the principles can be understood from research on closely related chloro-indole structures. For instance, computational analysis has been successfully applied to understand the exo⇔endo isomerization of derivatives of 5-chloro-1H-indole. researchgate.net In such studies, DFT calculations are used to locate the transition state (T.S) connecting the two isomers and to determine the energy barrier for the conversion. researchgate.net The analysis of the transition state structure provides critical information about the bonding changes that occur during the reaction. researchgate.net

DFT studies are also employed to elucidate more complex multi-step reactions, such as cycloadditions. researchgate.netinternationaljournalssrg.org For example, the mechanism of [3+2] cycloaddition reactions involving indole derivatives has been thoroughly investigated using DFT. researchgate.net These computational models can identify key steps such as nucleophilic attack, proton transfer, and ring formation, and determine which step is rate-limiting or stereocontrolling. researchgate.net The theoretical data obtained from these calculations, including activation energies and reaction energies for each step, are often found to be in good agreement with experimental results. internationaljournalssrg.org

The general approach involves:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction (reactants, intermediates, transition states, products).

Frequency Calculations: Confirming that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Potential Energy Surface (PES) Mapping: Charting the energy of the system as a function of the geometric changes that occur as reactants are converted to products.

These theoretical elucidations are critical for rational catalyst design and for optimizing reaction conditions to favor the desired product. wikipedia.org

Solvent Effects on the Stability and Reactivity of Chloroaminoindoles

The solvent in which a reaction is conducted is not merely an inert medium but an active participant that can significantly influence the stability of molecules and the pathways of reactions. numberanalytics.com Computational studies offer a molecular-level understanding of these solvent effects. For chloroaminoindoles, the polarity and specific interactions of the solvent can alter both stability and reactivity. researchgate.netresearchgate.net

A DFT study at the B3LYP/6-311++G(d,p) level was conducted to investigate the influence of different solvents on the stability of a related compound, 5-chloro-2-phenyl-1H-indole-3-amine. researchgate.net The calculations demonstrated that the presence of a solvent enhances the stability of the compound compared to the gas phase (solvent-free conditions). researchgate.net Furthermore, the degree of stabilization was found to be dependent on the nature of the solvent. The stability of the chloroaminoindole increased in the order: H₂O > DMF > CH₃CN > EtOH > THF. researchgate.net This trend aligns with experimental observations, confirming that the reaction to form the compound performs best in a water medium. researchgate.net

The observed stabilization can be attributed to the interactions between the solute (the chloroaminoindole) and the solvent molecules. Polar solvents are particularly effective at stabilizing polar or charged species through dipole-dipole interactions or hydrogen bonding. numberanalytics.com Computational models like the Polarizable Continuum Model (PCM), and specifically the Integral Equation Formalism variant (IEFPCM), are frequently used to simulate these effects. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solute-solvent interaction energies.

Changes in solvent polarity can lead to noticeable shifts in spectroscopic properties, a phenomenon known as solvatochromism. researchgate.net As solvent polarity increases, molecules with a higher dipole moment in the excited state compared to the ground state often exhibit a red shift (bathochromic shift) in their fluorescence spectra. researchgate.net This indicates a greater stabilization of the excited state in more polar environments. researchgate.net Such solvatochromic studies, supported by computational calculations of ground and excited state dipole moments, provide further evidence of how solvents modulate the electronic properties and stability of molecules like chloroaminoindoles. researchgate.net

Table 1. Influence of Solvent on the Stability of a Chloroaminoindole Derivative This table illustrates the computationally determined trend in stability for 5-chloro-2-phenyl-1H-indole-3-amine, a compound structurally related to this compound. The stability increases down the table.

| Solvent | Relative Stability |

| Water (H₂O) | Most Stable |

| Dimethylformamide (DMF) | ↓ |

| Acetonitrile (CH₃CN) | ↓ |

| Ethanol (EtOH) | ↓ |

| Tetrahydrofuran (THF) | Least Stable |

| Data derived from a DFT study on the stability of 5-chloro-2-phenyl-1H-indole-3-amine, which found stability increased in the order H₂O > DMF > CH₃CN > EtOH > THF. researchgate.net |

Role of 3 Chloro 1h Indol 5 Amine in Advanced Organic Synthesis

Building Block for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of 3-Chloro-1H-indol-5-amine makes it an exceptional starting material for the synthesis of a wide range of fused and appended heterocyclic systems. The amino group at the C5-position serves as a potent nucleophile and a convenient anchor point for annulation reactions, leading to the formation of novel polycyclic structures.

For instance, the amino group can be readily diazotized and subsequently coupled with various reagents to create complex azo dyes or used to build new heterocyclic rings. Research on the analogous 1H-indol-5-ylamine has shown its conversion into a diazonium salt, which can then react with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to construct pyridazine (B1198779) derivatives. researchgate.net Similarly, the amino group of this compound can be expected to react with isothiocyanates to form thiourea (B124793) derivatives. These intermediates are primed for cyclization; for example, reaction with phenacyl bromide can yield substituted thiazoles appended to the indole (B1671886) core. researchgate.net

Furthermore, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. A notable example is the synthesis of tricyclic quinolines from 5-aminoindole (B14826) by condensation with ketones like acetone (B3395972) or mesityl oxide. dergipark.org.trdergipark.org.tr This transformation, known as the Combes quinoline (B57606) synthesis, proceeds through an enamine intermediate that subsequently cyclizes and aromatizes. Applying this methodology to this compound would predictably yield quinolino[7,6-b]indoles, a class of compounds with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Heterocyclic Systems Derived from Aminoindoles

| Starting Material | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| 1H-Indol-5-ylamine | 1. NaNO₂, HCl 2. Malononitrile | Pyridazine derivative |

| 1H-Indol-5-ylamine | Phenyl isothiocyanate, then Phenacyl bromide | Thiazole derivative |

Precursor in the Synthesis of Highly Functionalized Indole Derivatives

The functionalization of the indole core is a central theme in organic synthesis, and this compound provides multiple avenues for introducing chemical diversity. The chlorine atom at the C3-position is not merely a substituent but an active participant in various transformations, including nucleophilic substitution and cross-coupling reactions.

The C3-position of indoles is naturally nucleophilic, but the presence of a chlorine atom transforms its reactivity, enabling reactions that are otherwise difficult to achieve. For example, 3-chloroindoles can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of a variety of substituents at this position. This reactivity is crucial for the late-stage functionalization of complex molecules. acs.org

Moreover, the chloro-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the C3-position, attaching aryl, vinyl, or alkynyl groups. This has been demonstrated in the synthesis of complex indole derivatives where other haloindoles are used as precursors. nih.gov The amino group at C5 can be protected during these transformations and later utilized for further derivatization, showcasing the compound's role as a versatile scaffold.

The amino group itself can be functionalized through various reactions. Acylation, sulfonylation, and alkylation are common transformations that modify the electronic properties and steric environment of the indole ring, influencing its biological activity. For instance, the synthesis of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine highlights how the amino group can be used to link the indole to other heterocyclic systems, creating potent kinase inhibitors. researchgate.net A similar strategy could be applied to this compound.

Table 2: Potential Functionalization Reactions of this compound

| Position | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C3 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| C3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| C3 | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |

| N1 | Alkylation | Alkyl halide, Base | N-Alkyl |

| C5-NH₂ | Acylation | Acyl chloride, Base | Amide |

Applications in the Development of Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgfu-berlin.de Indole derivatives are excellent substrates for MCRs, often acting as the key nucleophilic component. nih.gov this compound is well-suited for this role, with its nucleophilic C5-amino group and the potential for the indole ring itself to participate in reactions.

One prominent class of MCRs involving indoles is the Mannich reaction, which typically involves an aldehyde, an amine, and an active C-H compound. arkat-usa.org The Ugi four-component reaction is another versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. While direct examples using this compound are not prevalent, the reactivity of related aminoindoles suggests its high potential. For instance, 5-amino-1H-tetrazole is a common component in MCRs for synthesizing tetrazolopyrimidine derivatives by reacting with an aldehyde and a β-keto compound like 3-cyanoacetyl-1H-indole. beilstein-journals.org By analogy, this compound could act as the amine component in similar MCRs to generate novel, complex heterocyclic frameworks.

Recent research has shown that indoles can participate in MCRs to form indole-fused seven-membered heterocycles like oxadiazepines and thiazepines. nih.gov These reactions often proceed through the formation of an iminium intermediate, which is then trapped by the nucleophilic indole. The presence of the C5-amino group in this compound could steer the reaction towards novel pathways or be used to append further complexity post-MCR. The development of one-pot, three-component reactions to synthesize indole-containing imines demonstrates the modularity of these approaches, where various substituted indoles can be used. frontiersin.org

Contribution to Stereoselective Synthetic Methodologies for Indole-Containing Compounds

The creation of chiral molecules with high stereoselectivity is a paramount goal in organic synthesis, particularly for the development of pharmaceuticals. While information on the direct use of this compound in stereoselective reactions is limited, the reactivity of similar indole structures provides a clear indication of its potential contributions.

Organocatalytic asymmetric Friedel-Crafts alkylation is a well-established method for the enantioselective functionalization of indoles at the C3-position. However, the chlorine atom at C3 in this compound blocks this typical reaction pathway. Instead, the focus shifts to stereoselective reactions involving the other positions or functional groups. For example, the amino group at C5 could be transformed into a directing group to guide stereoselective C-H functionalization at the C4 or C6 positions.

More directly, the chlorine at C3 makes the compound a precursor to 3-substituted indoles via cross-coupling, and these products can then undergo stereoselective transformations. A more intriguing possibility lies in using derivatives of this compound in cascade reactions. For instance, 3-chlorooxindoles have been used in Michael addition/alkylation cascade reactions to generate spirocyclic oxindoles with high stereocontrol. rsc.org It is conceivable that this compound could be converted to a corresponding 3-chlorooxindole derivative, which would then serve as a substrate in such enantioselective cascade reactions.

Furthermore, enzymes offer a powerful platform for stereoselective synthesis. Halogenases, for example, can selectively install halogen atoms on aromatic rings, and ω-transaminases can perform stereoselective aminations. mdpi.com While not a direct application of this compound, these enzymatic methods could be used to synthesize chiral precursors or derivatives from it, highlighting the synergy between biocatalysis and traditional synthesis in creating complex, stereodefined indole-containing molecules. For example, an enantioselective Friedel-Crafts alkylation of 6-chloro-1H-indole has been reported with high enantiomeric excess, demonstrating that chloro-substituted indoles are viable substrates for asymmetric catalysis. acs.org

Future Research Perspectives in Chloroaminoindole Chemistry

Development of Novel and Atom-Economical Synthetic Routes with Enhanced Regio- and Stereocontrol